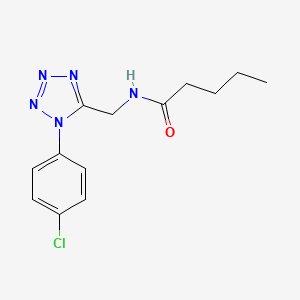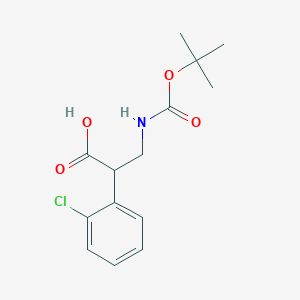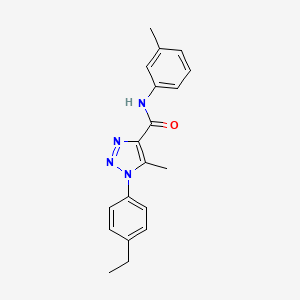
1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse pharmacological activities and their utility in various chemical syntheses. The structure of the compound suggests that it contains a triazole ring substituted with ethyl and methyl groups, as well as a carboxamide functionality, which could potentially be modified to yield various analogs with different properties and activities.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of "click chemistry," particularly the azide-alkyne cycloaddition reaction. Paper describes an efficient method for synthesizing fully substituted 1,2,3-triazoles using organic azides and terminal alkynes, which could be analogous to the synthesis of the compound . The base-mediated reaction described tolerates various substituents, indicating that the synthesis of "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide" could potentially be achieved through a similar approach. Additionally, paper outlines a one-pot multicomponent synthesis protocol that could be adapted for the synthesis of the compound, utilizing commercially available azides, amines, and diketene.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring can significantly influence the compound's chemical and biological properties. For instance, paper discusses the synthesis of a triazole derivative with a methyl group at the 1-position and a phenyl group at the 4-position, which could be structurally related to the compound . The presence of the carboxamide group in the compound could also affect its molecular conformation and hydrogen bonding capabilities.
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions. Paper shows that isomeric triazoles can undergo rearrangement and alkylation reactions, which could be relevant to the chemical behavior of "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide." The equilibrium between isomeric triazoles and diazomalondiamides, as well as the formation of mesoionic triazol-5-olates upon alkylation, are notable reactions that could be explored for the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their substitution patterns. While the papers provided do not directly discuss the physical and chemical properties of "1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide," insights can be drawn from related compounds. For example, the synthesis methods described in papers and suggest that the compound could be obtained in good to high chemical yields, indicating a potentially stable and efficient synthesis process. The presence of the carboxamide group could also confer increased solubility in polar solvents, which is beneficial for pharmaceutical applications.
Applications De Recherche Scientifique
Antimicrobial Activities
1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been explored for their potential antimicrobial activities. For instance, a study on novel 1H-1,2,3-triazole-4-carboxamides demonstrated moderate to good antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains such as Escherichia coli, Klebsiella pneumonia, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. Compounds within this series showed potent antibacterial effects against S. aureus and antifungal activities against C. albicans, highlighting their selective action and promising applications in combating microbial infections (Pokhodylo et al., 2021).
Chemical Synthesis and Derivative Exploration
The chemical synthesis of 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives has been a subject of significant interest. Research has focused on developing novel synthetic pathways and exploring the chemical behavior of triazole derivatives. For example, a study detailed the microwave-assisted synthesis of some hybrid molecules containing 1,2,4-triazole moieties, investigating their biological activities. These compounds displayed good to moderate antimicrobial activities against various microorganisms, showcasing their potential in medicinal chemistry and pharmaceutical applications (Başoğlu et al., 2013).
Photophysical Properties and Fluorescence
Another area of research involves the investigation of the photophysical properties of 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide derivatives. Studies on novel triazole derivatives have explored their fluorescence characteristics, demonstrating their potential as blue-emitting fluorophores. These compounds exhibit absorption in the near-visible and visible regions, emitting in the blue and green regions, which could be valuable for applications in fluorescent probes and materials science (Padalkar et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-4-15-8-10-17(11-9-15)23-14(3)18(21-22-23)19(24)20-16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIGPZONDAVSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

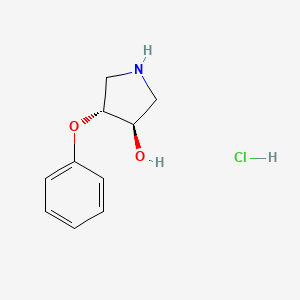
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)
![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)
![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)
![(2,4-Dinitrophenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2499554.png)
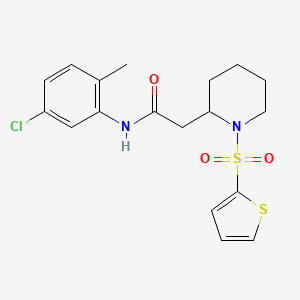
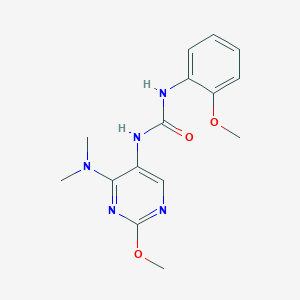
![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2499562.png)
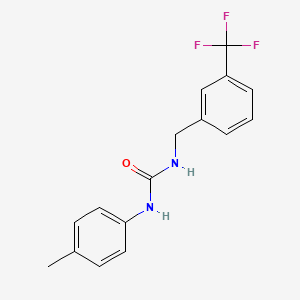
![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)
![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)
